3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
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Overview
Description
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide is an organic compound with the molecular formula C16H14Cl4N2O2. This compound is characterized by the presence of multiple chlorine atoms and a methoxy group attached to an aniline derivative. It is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloro-1-(4-methoxyanilino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 3-Chloro-N-(2,2,2-trichloro-1-(4-hydroxyanilino)ethyl)benzamide.
Reduction: Formation of 3-Chloro-N-(2,2,2-trichloro-1-(4-aminoanilino)ethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
- 3-Chloro-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
- 3-Chloro-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
Uniqueness
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H14Cl4N2O2 |
---|---|
Molecular Weight |
408.1 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N2O2/c1-24-13-7-5-12(6-8-13)21-15(16(18,19)20)22-14(23)10-3-2-4-11(17)9-10/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
VURZNWRBJDMSSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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